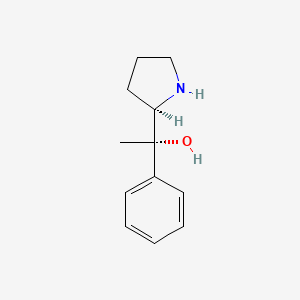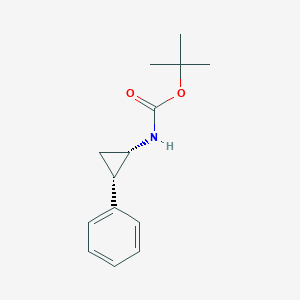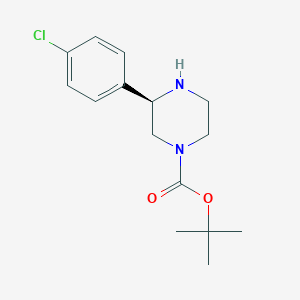![molecular formula C11H10N2O B3092490 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one CAS No. 122852-78-2](/img/structure/B3092490.png)
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one
Overview
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound . It has been the subject of research due to its potential anti-tumor activity . This compound and its derivatives have been designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis Analysis
The synthesis of this compound involves the condensation of piperidin-4-one and its derivatives with arylamines . An alternative method involves the synthesis of 2-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole from 2-iodoaniline and N-ethoxycarbonylpiperidin-4-one with the aid of the Heck reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, and it is a member of beta-carbolines .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of this compound .Scientific Research Applications
Pharmacological Properties
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives exhibit a broad spectrum of pharmacological activities. They have shown properties such as antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector. These compounds have applications in medicinal chemistry due to their diverse pharmacological activities (Ivanov, Afanas'ev, & Bachurin, 2001).
Synthesis and Physiological Activity
The synthetic methods of these compounds have been well-documented, demonstrating their accessibility for various pharmaceutical applications. Their synthesis and the broad spectrum of their pharmacological activities highlight their significance in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Anti-Cancer Agents
These compounds, especially when modified with certain groups, have shown significant anti-tumor activity. For example, derivatives with an alkyl or aralkyl and a sulfonyl group have exhibited moderate to excellent antiproliferative activity against various cancer cell lines, making them promising candidates for anti-cancer drug development (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).
Antitumor Activity
Further research has explored the antitumor properties of derivatives of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles. The studies have emphasized the potential of these compounds as antineoplastic agents, leading to advancements in cancer treatment (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Novel Synthesis Routes
Innovation in synthesis methods for these compounds has been a focus area, aiming to avoid toxic intermediates commonly used in traditional synthesis techniques. This has implications for safer and more efficient production of these pharmacologically active compounds (Kovacikova & Štefek, 2014).
Future Directions
The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one could involve further exploration of its anti-tumor activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Mechanism of Action
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . The compound has shown high anti-tumor activity .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . The introduction of sulfonyl, alkyl, or aralkyl groups to the compound increases its antiproliferative activity .
Biochemical Pathways
It’s known that the compound acts directly on dna or interferes with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Pharmacokinetics
The compound’s antiproliferative activity suggests that it is effectively absorbed and distributed in the body to reach its target cells .
Result of Action
The result of the compound’s action is the inhibition of proliferation and cytolytic activity of cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one has been found to interact with various enzymes and proteins in biochemical reactions . It has been synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Cellular Effects
The compound has demonstrated significant antiproliferative activity against various cell lines, including Hela, A549, HepG2, and MCF-7 . This compound inhibits the proliferation of these cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s antiproliferative activity is dose-dependent .
properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h1-4,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBMTFQWORFEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


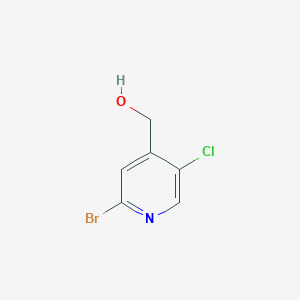
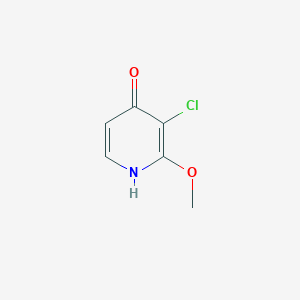
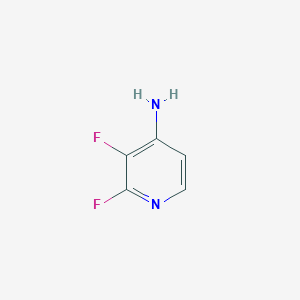

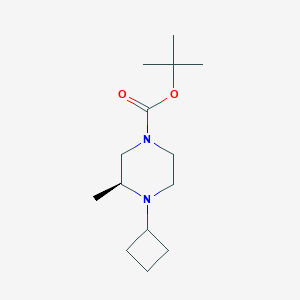
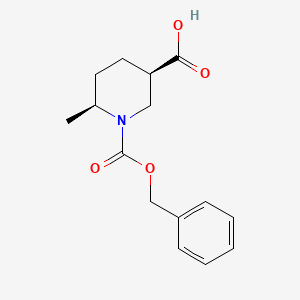
![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)
